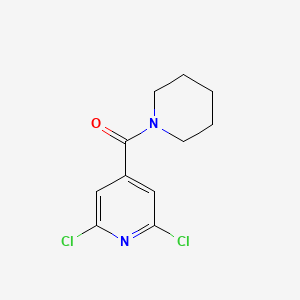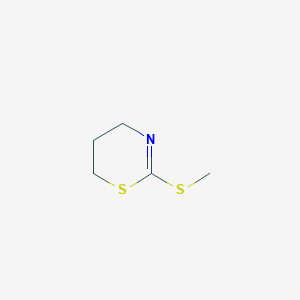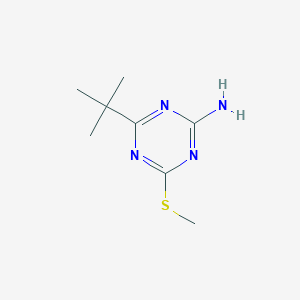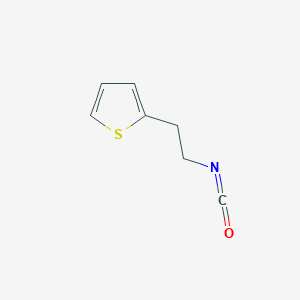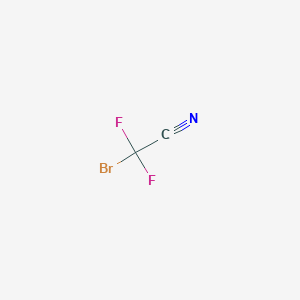
2-(Methylsulfonyl)-5-(trifluoromethyl)aniline
Overview
Description
“2-(Methylsulfonyl)-5-(trifluoromethyl)aniline” is a chemical compound that is part of the aniline family . Anilines are nitrogen-containing compounds that are widespread and useful in various chemical reactions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a straightforward synthesis of 2-methyl-3-trifluoromethyl-aniline has been developed from inexpensive 3-trifluoromethylaniline . The synthetic steps include the conversion of 3-trifluoromethylaniline to pivalylamino-3-trifluoromethylbenzene, and further conversions to obtain the final product .Molecular Structure Analysis
The molecular structure of “2-(Methylsulfonyl)-5-(trifluoromethyl)aniline” would be similar to other aniline compounds, with the addition of a methylsulfonyl and a trifluoromethyl group attached to the benzene ring .Chemical Reactions Analysis
Anilines, including “2-(Methylsulfonyl)-5-(trifluoromethyl)aniline”, can participate in various chemical reactions. For example, they can undergo trifluoromethylarylation of alkenes . Additionally, they can be used in the construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Methylsulfonyl)-5-(trifluoromethyl)aniline” would be influenced by its molecular structure. Trifluoromethyl ketones (TFMKs), which are related compounds, are known for their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .Scientific Research Applications
Organic Synthesis
2-(Methylsulfonyl)-5-(trifluoromethyl)aniline: is a valuable compound in organic synthesis, particularly in the trifluoromethylarylation of alkenes . This process allows for the introduction of both an aromatic and an aliphatic motif into alkenes, creating two new carbon-carbon bonds in a single step. The compound’s role in facilitating this reaction without the need for additives or transition metals makes it a significant contributor to the development of new synthetic methodologies.
Medicinal Chemistry
In medicinal chemistry, this aniline derivative serves as a precursor for various pharmacologically active molecules. Its incorporation into larger structures can enhance the lipophilicity and metabolic stability of potential drug candidates, which is crucial for the development of new medications .
Agriculture
The compound finds application in agriculture as a chemical intermediate for the synthesis of pesticides and herbicides. Its sulfonamide group is particularly useful for creating compounds that can act as selective herbicides, providing a means to control weed growth without harming crops .
Material Science
In material science, 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is used in the development of advanced materials. Its ability to participate in polymerization reactions contributes to the creation of novel polymers with specific properties, such as increased resistance to heat or chemical degradation .
Mechanism of Action
The mechanism of action of “2-(Methylsulfonyl)-5-(trifluoromethyl)aniline” in chemical reactions would depend on the specific reaction. For instance, in the trifluoromethylarylation of alkenes, hexafluoroisopropanol (HFIP) acts as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent .
Safety and Hazards
Future Directions
The future directions in the study of “2-(Methylsulfonyl)-5-(trifluoromethyl)aniline” and similar compounds could involve further exploration of their synthesis, properties, and applications. For instance, there is ongoing research into the incorporation of a trifluoromethyl group into organic motifs . Additionally, there is interest in improving the methods available for the synthesis of TFMKs .
properties
IUPAC Name |
2-methylsulfonyl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-15(13,14)7-3-2-5(4-6(7)12)8(9,10)11/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEFTABJIPDJBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382249 | |
| Record name | 2-(Methanesulfonyl)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)-5-(trifluoromethyl)aniline | |
CAS RN |
402-19-7 | |
| Record name | 2-(Methanesulfonyl)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)
